2-Amino-6-isobutylpyrimidin-4(3H)-one
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Overview
Description
2-Amino-6-isobutylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-isobutylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might involve the reaction of isobutylamine with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and pH, need to be optimized to achieve high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process would be scaled up, ensuring that the reaction conditions are consistent and reproducible. This might involve the use of continuous flow reactors and automated systems to maintain precise control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-isobutylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding pyrimidine oxide, while reduction could lead to a more saturated pyrimidine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-6-isobutylpyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar chemical properties.
6-Isobutylpyrimidine: Lacks the amino group but shares the isobutyl substitution.
4(3H)-Pyrimidinone: A related compound with a different substitution pattern.
Uniqueness
2-Amino-6-isobutylpyrimidin-4(3H)-one is unique due to the combination of the amino group and the isobutyl substitution, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-4-(2-methylpropyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5(2)3-6-4-7(12)11-8(9)10-6/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJTULCWIPFYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=O)NC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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